

"Methyl 5-chloro-1H-indole-2-carboxylate" CAS number and molecular weight

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Compound of Interest

Compound Name: Methyl 5-chloro-1H-indole-2-carboxylate

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An In-Depth Technical Guide to Methyl 5-chloro-1H-indole-2-carboxylate

A Core Intermediate for Advanced Pharmaceutical Research

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 5-chloro-1H-indole-2-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, chemical behavior, and its critical role in the development of novel therapeutic agents.

Compound Profile and Physicochemical Properties

Methyl 5-chloro-1H-indole-2-carboxylate is a substituted indole derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures. Its structure, featuring a chlorine atom on the benzene ring and a methyl ester at the 2-position of the indole scaffold, provides a unique combination of reactivity and stability, making it an ideal starting point for further chemical modifications.

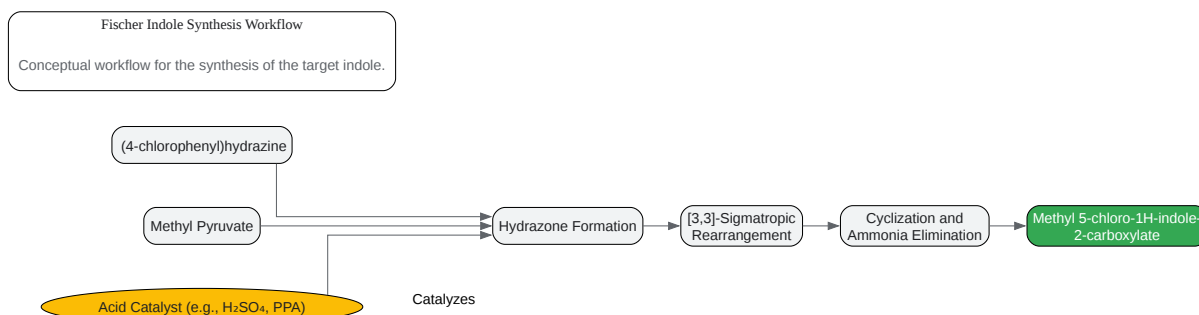
Property	Value	Source(s)
CAS Number	87802-11-7	[1][2]
Molecular Formula	C ₁₀ H ₈ ClNO ₂	[1]
Molecular Weight	209.63 g/mol	[1]
IUPAC Name	methyl 5-chloro-1H-indole-2-carboxylate	[3]
Appearance	Typically a white to off-white or tan solid	[2]
Purity	Commercially available in various purities, commonly ≥95%	[1]
Storage	Recommended storage at 2-8 °C	[1]

Synthesis and Mechanistic Insights

The construction of the indole ring system is a cornerstone of heterocyclic chemistry. While various methods exist for the synthesis of indoles, the Fischer indole synthesis remains one of the most classical and reliable approaches.[3][4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

A plausible and commonly employed route to **Methyl 5-chloro-1H-indole-2-carboxylate** involves the reaction of (4-chlorophenyl)hydrazine with methyl pyruvate under acidic conditions.

Conceptual Synthesis Workflow: Fischer Indole Synthesis



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Caption: Conceptual workflow for the Fischer indole synthesis of **Methyl 5-chloro-1H-indole-2-carboxylate**.

The causality behind this experimental choice lies in the robustness and versatility of the Fischer synthesis for creating substituted indoles.[4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a [4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[3]

Experimental Protocol: Synthesis of Methyl 5-chloro-1H-indole-2-carboxylate

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials:

- (4-chlorophenyl)hydrazine hydrochloride
- Methyl pyruvate
- Ethanol (anhydrous)
- Concentrated Sulfuric Acid (or Polyphosphoric Acid)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Hydrazone Formation:
 - To a solution of (4-chlorophenyl)hydrazine hydrochloride in anhydrous ethanol, add a stoichiometric equivalent of methyl pyruvate.
 - Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
 - The intermediate hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly.
- Cyclization:
 - To the hydrazone mixture (or the isolated hydrazone), slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid (PPA) as both catalyst and solvent.
 - Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

- The choice of acid catalyst is critical; PPA often gives cleaner reactions and higher yields for this type of cyclization.
- Work-up and Purification:
 - After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.
 - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
 - Extract the aqueous layer with ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **Methyl 5-chloro-1H-indole-2-carboxylate**.

Chemical Reactivity and Spectroscopic Profile

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The most reactive position for electrophilic attack on the indole ring is typically the C3 position.^[1] However, in **Methyl 5-chloro-1H-indole-2-carboxylate**, the C2 position is substituted with an electron-withdrawing carboxylate group, which can influence the regioselectivity of further reactions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Spectroscopic Characterization:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The splitting patterns of the aromatic protons will be indicative of the 5-chloro substitution pattern.

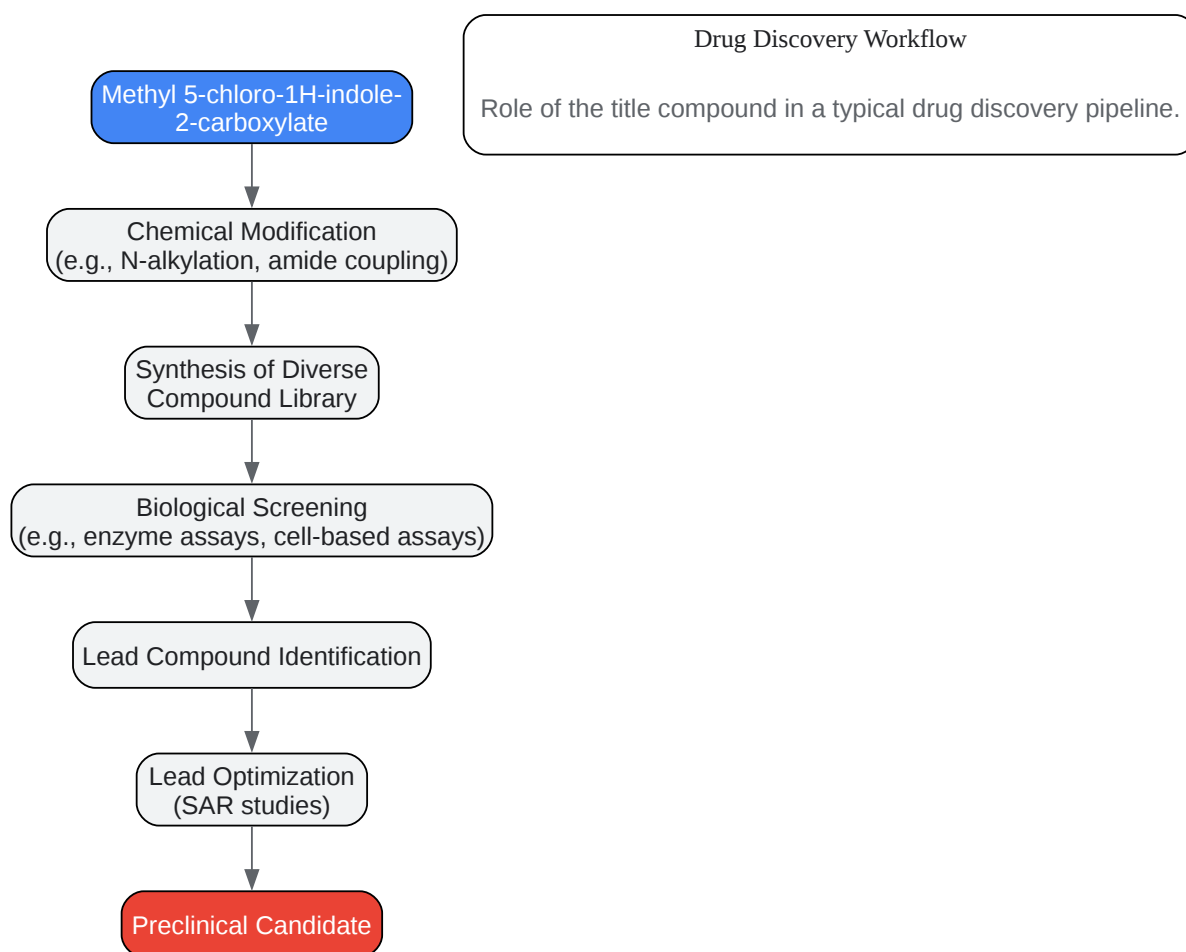
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the sp² hybridized carbons of the indole ring, and the sp³ hybridized carbon of the methyl group.
- IR Spectroscopy: The infrared spectrum will exhibit a characteristic strong absorption for the C=O stretch of the ester group (typically in the range of 1700-1730 cm⁻¹), and a peak corresponding to the N-H stretch (around 3300-3400 cm⁻¹).^[5]^[6]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).^[6]

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.^[7] **Methyl 5-chloro-1H-indole-2-carboxylate** serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.

- Antiviral Agents: Substituted indoles are key components of several antiviral drugs. For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.^[8] The 5-chloro substituent on the indole ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to the target enzyme.
- Anticancer Therapeutics: The indole nucleus is a common feature in many anticancer agents. Derivatives of 5-chloro-indole-2-carboxylate have been synthesized and evaluated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are implicated in the growth and proliferation of various cancers.^[9]
- Other Therapeutic Areas: The versatility of the indole-2-carboxylate scaffold allows for its use in developing compounds targeting a wide range of biological targets. These include, but are not limited to, anti-inflammatory agents, central nervous system drugs, and antimicrobials.

Logical Flow of Application in Drug Discovery



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Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

Methyl 5-chloro-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological significance of the indole scaffold make it an indispensable tool for researchers engaged in the discovery and development of novel therapeutics. A thorough understanding of its properties and chemical behavior is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

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